Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-(pent-4-en-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(pent-4-yn-1-yl)carbamate: Similar structure but with a triple bond instead of a double bond in the pentyl chain.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: Another carbamate derivative with a different core structure.
Uniqueness
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is unique due to its specific structural features, such as the presence of both benzyl and pent-4-en-1-yl groups.
Biological Activity
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be classified as a carbamate derivative. Its structure includes a benzyl group, a methyl group, and a pent-4-en-1-yl chain, contributing to its unique properties. The molecular formula is C13H17N1O2, and its molecular weight is approximately 219.28 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties.
1. Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HeLa and DLD1 cells. The mechanism appears to involve the induction of apoptosis and disruption of mitotic spindle formation in cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
DLD1 | 20 | Mitotic disruption |
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. The results showed that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | >64 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the compound's efficacy against human colon cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of the compound against various pathogens. It was found to inhibit the growth of Staphylococcus aureus effectively, indicating its potential use in treating infections caused by resistant strains .
Research Findings
The following key findings summarize the biological activities observed in various studies:
- Anticancer Activity : Induces apoptosis in cancer cells and disrupts mitotic processes.
- Antimicrobial Activity : Exhibits moderate effectiveness against specific bacterial strains.
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl N-methyl-N-pent-4-enylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-3-4-8-11-15(2)14(16)17-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3 |
InChI Key |
MYZHXASVVWOTAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.